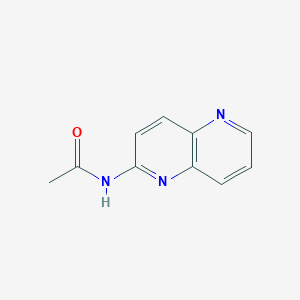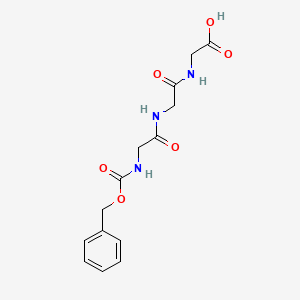
Z-Gly-Gly-Gly-OH
Übersicht
Beschreibung
The tri-peptide Z-Gly-Gly-Gly-OH, also known as a benzyloxycarbonyl-protected glycine tri-peptide, is a short chain of the amino acid glycine with a protecting group (Z-) on the N-terminus and a free carboxyl group (-OH) on the C-terminus. This structure is significant in the study of peptides and proteins, particularly in understanding the effects of terminal modifications on peptide structure and function .
Synthesis Analysis
The synthesis of related compounds often involves hydrothermal or co-precipitation methods, as seen in the synthesis of NaZnSiO(3)OH and ZnSn(OH)6. These methods can influence the morphology, size, and crystalline structure of the resulting compounds . Although the synthesis of Z-Gly-Gly-Gly-OH is not explicitly detailed in the provided papers, similar synthetic strategies could potentially be applied to the peptide synthesis with appropriate modifications.
Molecular Structure Analysis
The molecular structure of Z-Gly-Gly-Gly-OH in the gas phase has been investigated using infrared spectroscopy and density functional theory calculations. The peptide is found to form a γ-turn structure with a free C-terminal carboxyl group. This structure is stabilized by hydrogen bonding, which is a common feature in peptide structures and plays a crucial role in their conformational stability .
Chemical Reactions Analysis
The chemical reactions of Z-Gly-Gly-Gly-OH are not directly discussed in the provided papers. However, the reactivity of peptides typically involves the formation and breaking of peptide bonds, as well as interactions with other molecules through hydrogen bonding and other non-covalent interactions. The presence of the Z- protecting group and the free -OH group would influence the peptide's reactivity, particularly in coupling reactions for peptide elongation or modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides like Z-Gly-Gly-Gly-OH are influenced by their molecular structure. The presence of hydrogen bonds, as indicated by the IR spectra, suggests that the peptide has a strong capacity for interaction with other molecules, which could affect its solubility, stability, and binding capabilities. The free carboxyl group at the C-terminus also contributes to the peptide's acidity and potential for forming salts with bases .
Wissenschaftliche Forschungsanwendungen
Gas Phase IR Spectra and Structure
- Gas Phase IR Spectra : A study on peptides capped with benzyloxycarbonyl (Z-) group, including Z-Pro-Leu-Gly-OH, utilized infrared (IR) spectroscopy and density functional theory calculations. It revealed that Z-Pro-Leu-Gly-OH forms a γ-turn structure with a free C-terminal carboxyl group in the gas phase, providing insights into its structural behavior (Chakraborty et al., 2012).
Enzyme Stability and Modification
- Enzyme Stability : The enzyme stability of a related pentapeptide, Z-Gly-Gly-Phe-Phe-Ala · OH, was explored, highlighting a novel method of peptide stabilization against enzymolysis (English & Stammer, 1978).
- Surface Modification : A method involving Z-Gly-OH for the production of amino groups on the CNT (Carbon Nanotube) surface was discussed. This approach increases the functionalizing substances' contact area with CNTs and offers advantages like maintaining crystal lattice integrity during functionalization (Gorshkova et al., 2021).
Peptide Hydrolysis and Reactions
- Amide Bond Hydrolysis : A study explored the hydrolysis of peptides, including Gly-Gly, catalyzed by a Zr(IV)-substituted polyoxometalate. This research provides insights into the acceleration and mechanisms of peptide bond hydrolysis, which is crucial for understanding peptide stability and reactions (Ly et al., 2013).
- Reactions with Amines : The reaction of a peptide, Z–Gly–Azy–Gly–OBzl, with amines was studied, highlighting the migration of the 1-acyl group to the reactant amine and formation of diaminopropionic acid derivatives (Nakajima et al., 1980).
Other Applications
- Synthesis of Fluorogenic Substrates : Research on the synthesis of dipeptidic fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH demonstrates its utility for the kinetic characterization of inhibitors and amine-type acyl acceptor substrates (Wodtke et al., 2020).
- Peptide Synthesis and Conformation : Studies on peptides like Z-Gly-Pro-Gly-Gly and Z-Gly-lPro-Gly-Gly-OMe provide insights into their conformations, such as β-turn structures, relevant for understanding peptide folding and stability (Perly et al., 1983).
Safety and Hazards
“Z-Gly-Gly-Gly-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Z-Gly-Gly-Gly-OH, also known as N-benzyloxycarbonyl-glycylglycylglycine, is a tripeptide that is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to synthesize .
Mode of Action
The compound works by forming peptide (amide) bonds with the amino acids in the peptide chain . This is achieved through a reaction with a free amine function of an amino acid, resulting in a “protected” amino acid derivative . Once the desired peptide bond is created, the protective group can be removed under relatively mild non-hydrolytic conditions .
Biochemical Pathways
The biochemical pathways affected by Z-Gly-Gly-Gly-OH are primarily those involved in peptide synthesis . The compound’s ability to form peptide bonds with amino acids allows it to play a crucial role in the synthesis of various peptides and proteins .
Result of Action
The primary result of Z-Gly-Gly-Gly-OH’s action is the synthesis of peptides and proteins . By forming peptide bonds with amino acids, it enables the creation of complex peptide chains, which can then fold into functional proteins .
Action Environment
The action of Z-Gly-Gly-Gly-OH is influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the compound’s stability and efficacy in forming peptide bonds . Furthermore, the presence of other compounds in the solution, such as other amino acids or enzymes, can also impact the compound’s action .
Eigenschaften
IUPAC Name |
2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAYASDFVKQWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305127 | |
| Record name | Z-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Gly-Gly-OH | |
CAS RN |
2566-20-3 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycylglycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 169175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2566-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)


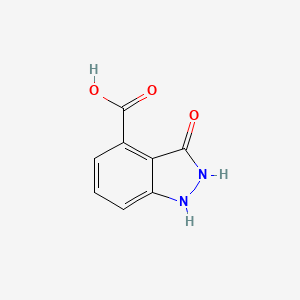
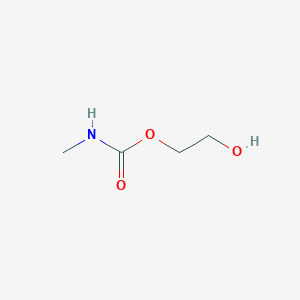
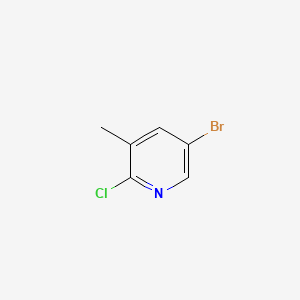
![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
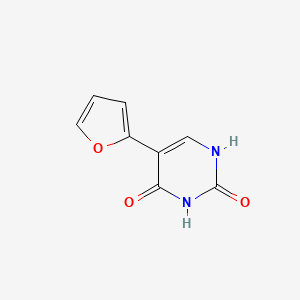

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
